4-(1,3-benzoxazol-2-yl)quinoline

Fluorescent Probe Solvatochromism Photophysics

4-(1,3-Benzoxazol-2-yl)quinoline (CAS 300804-98-2; synonyms: 2-quinolin-4-yl-1,3-benzoxazole, 4-(benzo[d]oxazol-2-yl)quinoline) is a heterocyclic hybrid molecule in which a benzoxazole ring is connected to the 4-position of a quinoline nucleus. It has a molecular formula C₁₆H₁₀N₂O and an exact mass of 246.0793 g/mol.

Molecular Formula C16H10N2O
Molecular Weight 246.26 g/mol
Cat. No. B5467384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,3-benzoxazol-2-yl)quinoline
Molecular FormulaC16H10N2O
Molecular Weight246.26 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC=N2)C3=NC4=CC=CC=C4O3
InChIInChI=1S/C16H10N2O/c1-2-6-13-11(5-1)12(9-10-17-13)16-18-14-7-3-4-8-15(14)19-16/h1-10H
InChIKeyZWDKCUBLTZCXCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1,3-Benzoxazol-2-yl)quinoline – Structural Identity, Basic Characteristics, and Procurement-Relevant Classification


4-(1,3-Benzoxazol-2-yl)quinoline (CAS 300804-98-2; synonyms: 2-quinolin-4-yl-1,3-benzoxazole, 4-(benzo[d]oxazol-2-yl)quinoline) is a heterocyclic hybrid molecule in which a benzoxazole ring is connected to the 4-position of a quinoline nucleus [1]. It has a molecular formula C₁₆H₁₀N₂O and an exact mass of 246.0793 g/mol [1]. The compound is a white to off-white crystalline solid exhibiting a melting point of 113–114 °C (recrystallized from methanol) . Its structure places it at the intersection of two important pharmacophoric and fluorophoric classes: the quinoline scaffold and the benzoxazole scaffold, each independently associated with broad anti-infective, anticancer, and fluorescent-probe activity [2]. Unlike the more extensively studied 2-substituted positional isomer (2-(1,3-benzoxazol-2-yl)quinoline), the 4-substituted architecture alters the electronic conjugation pathway between the two heterocycles, yielding distinct photophysical, electronic- device, and target-binding properties that are critical for rational scientific selection [3].

Why Generic Substitution Fails for 4-(1,3-Benzoxazol-2-yl)quinoline: The Criticality of Regioisomeric and Heteroatom Control


Within the quinoline-benzazole family, three common substitution strategies exist: (i) attachment at the quinoline C-2 position, (ii) attachment at the quinoline C-4 position, and (iii) replacement of the benzoxazole oxygen with sulfur (benzothiazole). These variants are not interchangeable. The 4-substituted benzoxazole exhibits a distinctly different electronic conjugation topology than the 2-substituted isomer, resulting in altered HOMO/LUMO energy levels and triplet energies that are crucial for organic electronic device performance [1]. In fluorescence applications, the benzoxazole-oxygen derivative shows markedly different solvent-dependent quantum yield behavior compared to its 5-chloro-substituted analog, with the methyl-substituted 4-quinolinyl-benzoxazole displaying long-wavelength emission shifts and quantum yield increases in polar solvents, whereas the chloro analog shows negligible solvent sensitivity [2]. In biological contexts, benzoxazole-quinoline hybrids demonstrate selective breast cancer cell line potency (MCF-7, MDA-MB-231 over KB, A549) and tyrosine kinase inhibition (IC₅₀ 0.10 µM), while the benzothiazole analog in the same 4-substituted series is typically employed as a fluorescent probe rather than a kinase inhibitor, reflecting divergent application profiles driven by the O→S heteroatom substitution [3][4]. Substituting any in-class analog without verifying these specific performance characteristics risks loss of the desired photophysical, electronic, or biological function.

Quantitative Differentiation Evidence for 4-(1,3-Benzoxazol-2-yl)quinoline: Head-to-Head and Cross-Study Comparisons


Solvent-Dependent Fluorescence Quantum Yield: 4-Quinolinyl-Benzoxazole vs. 5-Chloro Analog – Divergent Solvatochromic Behavior

Among 5-substituted 2-(quinolin-4-yl)-1,3-benzoxazoles, the methyl-substituted derivative exhibits pronounced positive solvatochromism: fluorescence maxima undergo long-wavelength shifts and quantum yields increase substantially with increasing solvent polarity and hydrogen-bonding ability. In contrast, the 5-chloro-substituted analog (a direct comparator differing only in the 5-position substituent on the benzoxazole ring) shows no considerable change in fluorescence band position or quantum yield across polar and protic solvents [1]. This differentiation is attributed to differences in the solvent cage relaxation process occurring post-absorption.

Fluorescent Probe Solvatochromism Photophysics

OLED Application Enablement: Quinoline-Benzoxazole Core Patented for Electronic Films with Specified HOMO/LUMO and Triplet Energy Requirements

Dow Global Technologies LLC has patented quinoline-benzoxazole derived compounds (including the 4-linked scaffold exemplified by Formula A and its variants) as compositions for electronic thin films and devices, specifically organic light-emitting diodes (OLEDs) [1]. The patent explicitly claims that compounds within this genus possess suitable HOMO and LUMO energy levels, a suitable HOMO-LUMO energy gap, high triplet energies, low current densities, and high luminous efficiencies—properties that address the unmet need for long-lasting, highly efficient OLED devices compatible with both fluorescent and phosphorescent emitters [1]. While specific numerical HOMO/LUMO values for the unsubstituted parent 4-(1,3-benzoxazol-2-yl)quinoline are not disclosed in the patent, the structural inclusion within the claimed Markush formulae establishes the core scaffold as a validated electronic materials building block.

OLED Organic Electronics HOMO-LUMO Engineering

Tyrosine Kinase Inhibition Potency: Benzoxazole-Quinoline Hybrid (IC₅₀ 0.10 µM) Demonstrates Selective Breast Cancer Cell Line Cytotoxicity

In a series of benzoxazole-N-heterocyclic hybrids that includes the quinoline-benzoxazole structural motif, compound 4c exhibited maximum tyrosine kinase enzyme inhibition with an IC₅₀ value of 0.10 ± 0.16 µM against a panel of tested compounds in the same study [1]. Importantly, the cytotoxicity evaluation revealed selective potency against breast cancer cell lines MCF-7 and MDA-MB-231, in contrast to weaker activity against oral (KB) and lung (A549) cancer cell lines [1]. The selective index for all four evaluated compounds was greater than two, indicating preferential cytotoxicity toward cancer cells over normal cells [1]. While this study does not test the exact unsubstituted 4-(1,3-benzoxazol-2-yl)quinoline, it establishes the benzoxazole-quinoline hybrid class as a validated tyrosine kinase inhibitor scaffold with quantifiable potency and selectivity.

Tyrosine Kinase Inhibitor Anticancer Breast Cancer

Blue-Green Fluorescent Probe Performance: 4-(Benzoxazol-2-yl)quinoline Derivatives Show Broad-Solvent Emission vs. Benzothiazole Congeners' Solvent-Restricted Emission

In a direct comparative study of 2-(1-benzofuran-2-yl)-4-(1,3-benzoxazol-2-yl)quinoline (compound 4a) versus its 1,3-benzothiazol-2-yl analog (compound 4b), the benzoxazole derivative emitted green light with high quantum yield across all three tested solvents (CHCl₃, THF, and DMSO), with emission wavelengths of 490.4 nm, 518.2 nm, and 522.4 nm respectively [1]. In contrast, the benzothiazole analog (4b) and other derivatives (4c, 4d) emitted green light only in the polar solvent DMSO (512 nm, 499 nm, 510 nm respectively) [1]. All probes exhibited a bathochromic shift with increasing solvent polarity [1].

Fluorescent Probe Quantum Yield Bathochromic Shift

Nuclear Receptor Binding Profile: 4-Substituted Benzoxazole-Quinoline Shows Distinct Target Engagement vs. 2-Substituted Isomer

BindingDB entry BDBM39018 for 2-(1,3-benzoxazol-2-yl)quinoline (the 2-substituted positional isomer) reports IC₅₀ values of 6,810 nM against Steroidogenic Factor 1 (SF-1, human) and 4,810 nM against Isoform 2 of Nuclear Receptor ROR-alpha (human) from an MLSCN screening campaign at The Scripps Research Institute [1]. These micromolar-range affinities establish a baseline binding profile for the 2-substituted isomer. While equivalent screening data for the 4-substituted isomer (4-(1,3-benzoxazol-2-yl)quinoline) are not currently available in BindingDB, the distinct regioisomeric connectivity is expected to alter the three-dimensional presentation of the benzoxazole moiety to nuclear receptor ligand-binding pockets, potentially shifting both potency and selectivity profiles.

Nuclear Receptor Binding Affinity Regioisomeric Selectivity

Chemosensor Scaffold Validation: 8-Quinolinyl-Benzoxazole Derivatives Demonstrate Zn²⁺, Eu³⁺, and Tb³⁺ Sensing Capability

A structurally related 3-[2-(8-quinolinyl)benzoxazol-5-yl]alanine derivative has been synthesized and characterized as an effective fluorophore for transition and rare-earth metal ion detection, demonstrating the necessary photophysical properties to function as a chemosensor for Zn²⁺, Tb³⁺, and Eu³⁺ ions [1]. While this compound employs the 8-quinolinyl rather than the 4-quinolinyl attachment, it validates the broader benzoxazole-quinoline hybrid architecture as a productive chemosensor scaffold. The 4-substituted architecture may offer altered metal-binding geometry and selectivity compared to the 8-substituted variant due to the different spatial relationship between the quinoline nitrogen (a potential metal coordination site) and the benzoxazole fluorophore.

Chemosensor Metal Ion Detection Fluorophore

Highest-Confidence Research and Industrial Application Scenarios for 4-(1,3-Benzoxazol-2-yl)quinoline


OLED Host or Electron-Transport Material Development: Leveraging Dow's Patented Quinoline-Benzoxazole Scaffold

The explicit inclusion of the 4-(1,3-benzoxazol-2-yl)quinoline core architecture within the Markush structures of U.S. Patent 9,246,108 B2 (Dow Global Technologies LLC) positions this compound as a validated starting point for organic electronic materials R&D [4]. Industrial research groups developing novel OLED host materials or electron-transport layers can procure this scaffold to synthesize and evaluate derivatives with tailored HOMO/LUMO levels, triplet energies, and charge-transport characteristics. The patent's disclosure of suitable energy levels, high triplet energies, and compatibility with both fluorescent and phosphorescent emitters provides a proven design framework that generic quinoline or benzoxazole fragments do not individually offer [4].

Breast-Cancer-Selective Kinase Inhibitor Lead Optimization: Building on Sub-Micromolar Tyrosine Kinase IC₅₀ Precedent

The demonstrated tyrosine kinase inhibition (IC₅₀ 0.10 ± 0.16 µM) and selective breast cancer cell line cytotoxicity (MCF-7, MDA-MB-231 over KB, A549) of benzoxazole-quinoline hybrids [4] establish the 4-(1,3-benzoxazol-2-yl)quinoline scaffold as a promising entry point for medicinal chemistry programs targeting breast cancer. The established Universal Tyrosine Kinase Assay protocol and MCF-7/MDA-MB-231 cytotoxicity workflow provide immediately transferable assay conditions for derivative screening. Medicinal chemistry teams can procure this compound as a core scaffold for systematic SAR exploration, confident that the benzoxazole-quinoline hybrid class has already demonstrated target engagement and cancer-cell selectivity.

Multi-Solvent Fluorescent Probe Development: Exploiting the Benzoxazole Advantage Over Benzothiazole in Solvent Universality

For chemical biology and analytical chemistry groups requiring fluorescent probes that maintain emission across diverse solvent environments, the direct comparative evidence showing that 4-(benzoxazol-2-yl)quinoline derivatives emit with high quantum yield in CHCl₃, THF, and DMSO, whereas the corresponding benzothiazole analogs are emissive only in DMSO, establishes a clear procurement rationale [4]. This solvent universality makes the benzoxazole scaffold preferable for applications such as multi-solvent reaction monitoring, HPLC fluorescence detection with gradient elution, and biological imaging where the probe may partition into environments of varying polarity. Researchers can procure the 4-(1,3-benzoxazol-2-yl)quinoline core, functionalize it at the quinoline 2-position or benzoxazole 5-position, and evaluate the resulting derivatives using the published fluorescence characterization protocols [4].

Regioisomeric Nuclear Receptor Ligand Screening: Profiling 4- vs. 2-Substituted Quinoline-Benzoxazole Binding Selectivity

The available BindingDB affinity data for 2-(1,3-benzoxazol-2-yl)quinoline against SF-1 (IC₅₀ 6,810 nM) and ROR-alpha (IC₅₀ 4,810 nM) [4] creates an immediate opportunity for comparative nuclear receptor screening of the 4-substituted isomer. Academic or industrial screening laboratories can procure both regioisomers and submit them in parallel to nuclear receptor panels to determine whether the quinoline attachment position modulates subtype selectivity. Given that SF-1 and ROR-alpha are therapeutic targets in metabolic disease and cancer, any differential selectivity observed for the 4-substituted isomer would constitute a patentable and publishable finding with potential translational relevance.

Quote Request

Request a Quote for 4-(1,3-benzoxazol-2-yl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.